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molecular formula C15H18N2O3 B8606941 tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate

tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate

Cat. No. B8606941
M. Wt: 274.31 g/mol
InChI Key: GFPAHKINDNKONS-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

The title compound was prepared from tert-butyl 2-(3-acetyl-1H-indazol-1-yl)acetate in a similar manner as described in step C of Scheme A13 for the preparation of (3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid. MS: 219 [M+H]+; tR (HPLC conditions k): 2.78 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([O:16]C(C)(C)C)=[O:15])[N:5]=1)(=[O:3])[CH3:2].C(C1C2C(=CC=C(OC(F)(F)F)C=2)N(CC(O)=O)C=1)(=O)C>>[C:1]([C:4]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[N:6]([CH2:13][C:14]([OH:16])=[O:15])[N:5]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=NN(C2=CC=CC=C12)CC(=O)OC(C)(C)C
Step Two
Name
(3-acetyl-5-trifluoromethoxy-indol-1-yl)-acetic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C1=CN(C2=CC=C(C=C12)OC(F)(F)F)CC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2.78 min.
Duration
2.78 min

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=NN(C2=CC=CC=C12)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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